molecular formula C11H11BrO3 B1433870 Methyl 6-bromochroman-2-carboxylate CAS No. 1216183-10-6

Methyl 6-bromochroman-2-carboxylate

Cat. No. B1433870
CAS RN: 1216183-10-6
M. Wt: 271.11 g/mol
InChI Key: VWCNPBJEYCPANM-UHFFFAOYSA-N
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Description

“Methyl 6-bromochroman-2-carboxylate” is a chemical compound with the molecular formula C11H11BrO3 . It is a solid substance .


Synthesis Analysis

The synthesis of “Methyl 6-bromochroman-2-carboxylate” involves multiple steps . The process begins with lithium diisopropyl amide in tetrahydrofuran at -72 to -70°C under an inert atmosphere for 1.5 hours . This is followed by the addition of methyl iodide in tetrahydrofuran at -70 to 20°C for 20 hours . Other steps involve the use of lithium borohydride and pyridine .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromochroman-2-carboxylate” is 1S/C11H11BrO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 6-bromochroman-2-carboxylate” include the reaction of lithium diisopropyl amide with methyl iodide, followed by reactions with lithium borohydride and pyridine .


Physical And Chemical Properties Analysis

“Methyl 6-bromochroman-2-carboxylate” is a solid substance . It has a molecular weight of 271.11 . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Nanotechnology: Quantum Dot Synthesis

Lastly, in the field of nanotechnology, this compound is explored for its potential in quantum dot synthesis. Quantum dots have applications in medical imaging, solar cells, and quantum computing, and Methyl 6-bromochroman-2-carboxylate could play a role in creating these nanoscale semiconductor particles.

Each of these applications demonstrates the compound’s versatility and importance across various fields of scientific research. The compound’s structural features and reactivity profile make it an invaluable tool for innovation and discovery .

Safety and Hazards

The safety information for “Methyl 6-bromochroman-2-carboxylate” includes several hazard statements and precautionary statements . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

methyl 6-bromo-3,4-dihydro-2H-chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCNPBJEYCPANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromochroman-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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